Cas no 107-53-9 (Undecasiloxane,1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,17,17,19,19,21,21,21-tetracosamethyl-)

Undecasiloxane,1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,17,17,19,19,21,21,21-tetracosamethyl- structure
107-53-9 structure
Product Name:Undecasiloxane,1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,17,17,19,19,21,21,21-tetracosamethyl-
CAS No:107-53-9
MF:C24H72O10Si11
MW:829.762998580933
CID:181197
PubChem ID:66946
Update Time:2025-04-19

Undecasiloxane,1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,17,17,19,19,21,21,21-tetracosamethyl- Chemical and Physical Properties

Names and Identifiers

    • Undecasiloxane,1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,17,17,19,19,21,21,21-tetracosamethyl-
    • TETRACOSAMETHYLUNDECASILOXANE
    • Undeca(dimethylsiloxane)
    • Tetracosamethylhendecasiloxane
    • 1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,17,17,19,19,21,21,21-Tetracosamethylhenicosaneundecasiloxane
    • 107-53-9
    • TETRACOSAMETHYLHENDECASILOXANE [MI]
    • Q27259112
    • NS00095792
    • 1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,17,17,19,19,21,21,21-TETRACOSAMETHYLUNDECASILOXANE
    • Undecasiloxane, tetracosamethyl-
    • SCHEMBL10498485
    • DTXSID2059350
    • bis[[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy]-dimethylsilane
    • 4865M7160N
    • UNII-4865M7160N
    • Inchi: 1S/C24H72O10Si11/c1-35(2,3)25-37(7,8)27-39(11,12)29-41(15,16)31-43(19,20)33-45(23,24)34-44(21,22)32-42(17,18)30-40(13,14)28-38(9,10)26-36(4,5)6/h1-24H3
    • InChI Key: FVJWDHCWIYKORU-UHFFFAOYSA-N
    • SMILES: [Si](C)(C)(O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C

Computed Properties

  • Exact Mass: 828.25866
  • Monoisotopic Mass: 828.25874037g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 20
  • Complexity: 887
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 92.3Ų

Experimental Properties

  • Density: d425 0.9247
  • Boiling Point: bp4.7 201°; bp0.5 152°
  • Refractive Index: nD20 1.3994
  • PSA: 92.3
Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited